N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety, which is known for its significant biological activities, and a benzodioxine carboxamide structure, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, docking studies have shown that piperazine derivatives can inhibit oxidoreductase enzymes by stabilizing enzyme-inhibitor complexes through hydrophobic interactions . This inhibition can lead to antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 1-[4-(substituted)-piperazin-1-ylmethyl]-1H-benzotriazole
- 3-(4-(substituted)-piperazin-1-yl)cinnolines
Uniqueness
N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-OXOPROPAN-2-YL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is unique due to its combination of a benzylpiperazine moiety and a benzodioxine carboxamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[(2S)-1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O4/c1-17(24-22(27)21-16-29-19-9-5-6-10-20(19)30-21)23(28)26-13-11-25(12-14-26)15-18-7-3-2-4-8-18/h2-10,17,21H,11-16H2,1H3,(H,24,27)/t17-,21?/m0/s1 |
InChI Key |
RVMUKSKGGZWKAY-PBVYKCSPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
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